Guanosine 5'-triphosphate-5'-adenosine

Flavivirus replication mRNA capping Methyltransferase assays

Guanosine 5'-triphosphate-5'-adenosine (GpppA), CAS 10527-47-6, is a heterodinucleotide composed of guanosine and adenosine linked 5′-5′ via a triphosphate bridge, belonging to the dinucleoside polyphosphate class of compounds. It serves as a non-methylated 5′ cap analog, widely employed as a substrate for in vitro RNA synthesis and as a fluorescent probe in cap methyltransferase activity assays.

Molecular Formula C20H27N10O17P3
Molecular Weight 772.4 g/mol
CAS No. 10527-47-6
Cat. No. B078190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanosine 5'-triphosphate-5'-adenosine
CAS10527-47-6
Molecular FormulaC20H27N10O17P3
Molecular Weight772.4 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5NC(=NC6=O)N)O)O)O)O)N
InChIInChI=1S/C20H27N10O17P3/c21-14-8-15(24-3-23-14)29(4-25-8)18-12(33)10(31)6(44-18)1-42-48(36,37)46-50(40,41)47-49(38,39)43-2-7-11(32)13(34)19(45-7)30-5-26-9-16(30)27-20(22)28-17(9)35/h3-7,10-13,18-19,31-34H,1-2H2,(H,36,37)(H,38,39)(H,40,41)(H2,21,23,24)(H3,22,27,28,35)/t6-,7-,10-,11-,12-,13-,18-,19-/m1/s1
InChIKeyPMJUJCUPNRCBNP-INFSMZHSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Guanosine 5'-triphosphate-5'-adenosine (GpppA, CAS 10527-47-6): A Foundational 5' Cap Analog for RNA Synthesis and Methyltransferase Assays


Guanosine 5'-triphosphate-5'-adenosine (GpppA), CAS 10527-47-6, is a heterodinucleotide composed of guanosine and adenosine linked 5′-5′ via a triphosphate bridge, belonging to the dinucleoside polyphosphate class of compounds [1]. It serves as a non-methylated 5′ cap analog, widely employed as a substrate for in vitro RNA synthesis and as a fluorescent probe in cap methyltransferase activity assays . Its structural mimicry of the eukaryotic mRNA 5′ cap enables precise mechanistic studies of RNA capping, viral replication, and translational control, making it an essential reagent in molecular biology and virology research [2].

Non-methylated cap analog for RNA capping and methylation studies
Adenosine +1 nucleotide specificity for flavivirus replication research
Fluorescent probe compatibility for N7-methyltransferase HTS assay development

Why Guanosine 5'-triphosphate-5'-adenosine (GpppA) Cannot Be Substituted with Other Dinucleotide Cap Analogs: The Critical Role of Adenosine as the First Transcribed Nucleotide


In mRNA cap analogs, the identity of the first transcribed nucleotide (the 'N' in GpppN) dictates enzymatic processing, structural conformation, and biological function. Guanosine 5'-triphosphate-5'-adenosine (GpppA) uniquely presents an adenosine as this critical residue, distinguishing it from analogs like GpppG or methylated derivatives. This distinction is paramount: flaviviruses (e.g., Dengue, West Nile) strictly require an adenosine at the +1 position for replication, and the capping machinery of these viruses is specifically tuned to GpppA as the methylation substrate [1]. Furthermore, the unmethylated state of GpppA renders it a specific substrate for N7-methyltransferases and a poor substrate for certain decapping enzymes compared to methylated caps, enabling precise dissection of enzymatic mechanisms [2]. Substituting with a generic cap analog would fundamentally alter enzyme kinetics, substrate specificity, and biological relevance, leading to failed experiments or misinterpreted results in viral replication and translational control studies [3].

GpppA instead of GpppG
May alter flavivirus methyltransferase kinetics due to adenosine vs. guanosine at +1 position
GpppA instead of m7GpppA
Methylated cap analog may not serve as N7-MTase substrate, shifting methylation assay outcomes
GpppA instead of GpppG (Nudt12)
GpppG induces Nudt12 substrate inhibition, complicating decapping enzyme kinetic studies

Quantitative Differentiation of Guanosine 5'-triphosphate-5'-adenosine (GpppA) from Key Cap Analogs: A Comparative Evidence Guide


Superior Substrate for Dengue Virus 2'-O-Methyltransferase Compared to GpppG

GpppA-capped RNA oligonucleotides serve as efficient substrates for Dengue virus (nucleoside-2'-O-)-methyltransferase, a critical enzyme in viral replication. The study by Peyrane et al. (2007) demonstrates that GpppA-capped RNAs can be synthesized with high purity and used directly in quantitative HPLC-based methyltransferase assays, whereas analogous studies using GpppG show differing kinetics and structural requirements [1].

Dengue 2′-O-MTase Substrate
Class-level
GpppA-capped RNA supported efficient non-radioactive HPLC assay; flavivirus methyltransferases show kinetic preference for GpppA over GpppG [1,2]
May support physiological methylation kinetics in flavivirus studies
Exact kinetic constants not directly compared in same assay
Flavivirus replication mRNA capping Methyltransferase assays

Distinct Differential Susceptibility to Nudt12 Hydrolysis Compared to GpppG

In a 2023 study published in BBA - General Subjects, GpppA was identified as a potent substrate for the decapping enzyme Nudt12, with KM values comparable to NADH. In stark contrast, the GpppG dinucleotide induced substrate inhibition of Nudt12, a phenomenon not previously observed [1].

Nudt12 Substrate Behavior
Head-to-head
GpppA showed typical Michaelis-Menten kinetics, KM similar to NADH; GpppG induced substrate inhibition [1]
Supports functional distinction in decapping enzyme studies
Substrate inhibition mechanism requires further characterization
RNA decapping Nudix hydrolases Cap metabolism

High-Yield Enzymatic Synthesis of 99% Pure Capped RNA Oligonucleotides Starting from GpppA

Using a bacteriophage T7 DNA primase fragment, researchers achieved large-scale synthesis of GpppA-capped RNA oligonucleotides with an average purity of 99% and yields up to 100 nmol from 200 nmol of starting cap analog. The method allows for the production of capped RNAs with defined sequences (1 ≤ n ≤ 7), which are critical for structural and functional studies [1].

Synthesis Yield & Purity
Reported
Up to 100 nmol capped RNA from 200 nmol GpppA, average 99% purity via enzymatic capping and HPLC [1]
Supports procurement for homogeneous capped RNA production
Yields depend on sequence length and purification conditions
RNA synthesis Enzymatic capping mRNA production

Universal Turn-Off Probe for N7-Methyltransferases Enables High-Throughput Inhibitor Screening

GpppA, when labeled with pyrene at the 3'-O position of adenosine, functions as a universal turn-off fluorescent probe for all three tested N7-methyltransferases: human, parasite, and viral. This property was utilized to develop a high-throughput screening (HTS) assay that identified several inhibitors with nanomolar activities [1].

Fluorescent Probe HTS
Class-level
Pyrene-labeled GpppA acted as universal turn-off probe for human, parasite, and viral N7-MTases; enabled HTS assay identifying nanomolar inhibitors [1]
May facilitate HTS assay development without radiolabeled substrates
Probe universality demonstrated with three N7-MTases
High-throughput screening Fluorescent probes Methyltransferase inhibitors

Critical Methylation Substrate for SARS-CoV nsp14: Differential Activity Compared to m7GpppA

SARS-CoV nsp14, a key N7-methyltransferase, actively methylates the cap analog GpppA, converting it to m7GpppA. In contrast, the pre-methylated analog m7GpppA is not a substrate for this enzyme. This establishes GpppA as the essential substrate for studying the initial methylation step in coronavirus mRNA capping [1].

SARS-CoV nsp14 Methylation
Head-to-head
GpppA was methylated by SARS-CoV nsp14; m7GpppA was not a substrate [1]
Required for studying initial nsp14 methylation step; m7GpppA may not be suitable
Substrate specificity defines assay design
Coronavirus replication N7-methyltransferase Antiviral target validation

Consistent High Purity (>98%) from Multiple Vendors Ensures Reproducible Research Outcomes

Commercial sources of Guanosine 5'-triphosphate-5'-adenosine (GpppA) consistently report high purity, typically ≥98% as determined by HPLC. For example, DC Chemicals offers GpppA at >98% purity , and Abmole provides material at ≥99.0% purity . This high degree of purity minimizes confounding effects from impurities in sensitive enzymatic assays.

Commercial Purity
Specification review
Reported purity ≥98% (DC Chemicals) and ≥99.0% (Abmole) by HPLC
High purity may reduce confounding impurities in enzymatic assays
Vendor specifications should be verified per lot
Chemical purity Quality control Research reproducibility

Optimal Research and Industrial Applications for Guanosine 5'-triphosphate-5'-adenosine (GpppA) Based on Verified Quantitative Evidence


Flavivirus Replication and Antiviral Drug Discovery

GpppA is the essential cap analog for studying flavivirus (e.g., Dengue, West Nile, Zika) replication. The viral NS5 methyltransferase strictly requires an adenosine as the first transcribed nucleotide, making GpppA the authentic substrate for both N7 and 2'-O methylation steps [1]. The high-yield synthesis of GpppA-capped RNAs (99% purity) enables precise biochemical and structural studies of this critical viral enzyme, and the fluorescently labeled version facilitates high-throughput screening for specific inhibitors [2].

High-Throughput Screening (HTS) for N7-Methyltransferase Inhibitors

Pyrene-labeled GpppA serves as a universal turn-off fluorescent probe for N7-methyltransferases from humans, parasites, and viruses. This property has been validated in a robust HTS assay that identified nanomolar inhibitors [3]. The assay overcomes the limitations of traditional methods requiring long, radiolabeled RNA substrates, making it ideal for drug discovery efforts targeting aberrant methylation in cancer or viral infections.

Mechanistic Studies of Cellular RNA Decapping and Turnover

GpppA's unique behavior as a potent substrate for Nudt12 (with KM comparable to NADH) and its differential hydrolysis compared to GpppG (which causes substrate inhibition) make it an invaluable tool for dissecting the substrate specificity and regulation of Nudix hydrolases involved in RNA cap metabolism [4]. This is critical for understanding fundamental mechanisms of RNA stability and decay.

Production of Defined Capped RNA for Structural Biology and mRNA Therapeutics

The established enzymatic method for producing GpppA-capped RNAs with defined sequences and exceptional purity (99%) provides a reliable source of homogeneous material for co-crystallization studies with cap-binding proteins (e.g., eIF4E, viral methyltransferases) and for the development of mRNA-based therapeutics and vaccines, where consistent capping is essential for efficacy [5].

Application
Selection Property
Validation Focus
Flavivirus replication studies
Adenosine-containing cap analog specificity
NS5 methyltransferase activity and inhibition assays
N7-MTase inhibitor screening
Universal fluorescent probe capability
Fluorescence quenching and inhibitor validation
RNA decapping & turnover studies
Nudt12 substrate kinetic behavior
Differential hydrolysis and substrate inhibition analysis
Defined capped RNA production
Enzymatic capping yield & purity
Capped RNA purity and sequence confirmation

Technical Documentation Hub

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